Cas no 5014-86-8 (Benzenamine,3-methyl-4-[2-(2-methylphenyl)diazenyl]-)
5014-86-8 structure
Product Name:Benzenamine,3-methyl-4-[2-(2-methylphenyl)diazenyl]-
CAS-nummer:5014-86-8
MF:C14H15N3
MW:225.289002656937
CID:372694
PubChem ID:78713
Update Time:2025-04-19
Benzenamine,3-methyl-4-[2-(2-methylphenyl)diazenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,3-methyl-4-[2-(2-methylphenyl)diazenyl]-
- 3-methyl-4-[(2-methylphenyl)diazenyl]aniline
- 4-(o-tolylazo)-m-toluidine
- 3-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline
- 4-amino-2,2-dimethylazobenzene
- DTXSID001039076
- EINECS 225-693-9
- 5014-86-8
- m-Toluidine, 4-(o-tolylazo)-
- NS00046420
- SCHEMBL9319051
- CHEMBL81956
- Benzenamine, 3-methyl-4-[2-(2-methylphenyl)diazenyl]-
-
- Inchi: 1S/C14H15N3/c1-10-5-3-4-6-13(10)16-17-14-8-7-12(15)9-11(14)2/h3-9H,15H2,1-2H3/b17-16+
- InChI-sleutel: KDDUERRSHIDEPP-WUKNDPDISA-N
- LACHT: N(/C1C=CC(=CC=1C)N)=N\C1C=CC=CC=1C
Berekende eigenschappen
- Exacte massa: 330.18466
- Monoisotopische massa: 225.127
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 264
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 50.7A^2
- XLogP3: 3.7
Experimentele eigenschappen
- Dichtheid: 1.09
- Kookpunt: 406.5°Cat760mmHg
- Vlampunt: 199.7°C
- Brekindex: 1.593
- PSA: 48.78
Benzenamine,3-methyl-4-[2-(2-methylphenyl)diazenyl]- Gerelateerde literatuur
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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